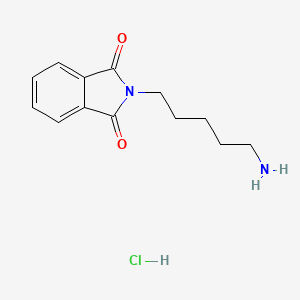

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride

Overview

Description

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features an isoindoline-1,3-dione core with a 5-aminopentyl side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method includes:

Condensation Reaction: Phthalic anhydride reacts with 5-aminopentylamine in the presence of a suitable solvent like toluene under reflux conditions to form the isoindoline-1,3-dione core.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione core, converting them into hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation Products: Oxidized derivatives with modified amino groups.

Reduction Products: Hydroxylated isoindoline derivatives.

Substitution Products: Various substituted isoindoline derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Recent research highlights several promising biological activities associated with 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride:

Antimicrobial Properties

Studies indicate that the compound exhibits activity against various bacterial and fungal strains. Preliminary in vitro tests have shown effectiveness against certain pathogens, although further in vivo studies are necessary to confirm these findings and evaluate safety profiles .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This aspect is particularly relevant for exploring therapeutic applications in inflammatory diseases .

Neuroprotective Potential

Preliminary research indicates that the compound may have neuroprotective effects, potentially reducing oxidative stress and protecting neurons from damage. This property is of interest in the context of neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Neurodegenerative Disease Research

A study explored the synthesis and evaluation of isoindoline derivatives for their potential as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The derivatives were tested for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes using molecular docking techniques. Results indicated promising activity, suggesting that modifications to the isoindoline structure could enhance efficacy against neurodegenerative conditions .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of various isoindoline derivatives, including this compound. The study employed disk diffusion methods to evaluate the antibacterial effects against a range of pathogenic bacteria. The findings supported the potential use of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine.

Neuroprotection: Its anticonvulsant activity is believed to be due to its ability to modulate neuronal firing and reduce excitability in the brain.

Comparison with Similar Compounds

Phthalimide: A structurally related compound with similar biological activities.

N-Substituted Isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but differ in their side chains, leading to variations in their biological activities.

Uniqueness: 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is unique due to its specific side chain, which imparts distinct chemical reactivity and biological properties. Its ability to act as an enzyme inhibitor and its potential anticonvulsant activity make it a valuable compound for further research and development.

Biological Activity

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoindoline core with an aminoalkyl side chain, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that isoindoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds related to isoindoline-1,3-dione can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting cell death pathways. A notable study demonstrated that specific isoindoline derivatives had IC50 values ranging from 0.1 to 10 µM against different cancer cell lines, indicating potent anticancer effects .

Neuroprotective Effects

Isoindoline derivatives have been investigated for their neuroprotective capabilities. They are known to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In a study involving molecular docking and biological evaluation, certain isoindoline derivatives showed AChE inhibitory activities with IC50 values as low as 2.1 µM, suggesting their potential as therapeutic agents for Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of isoindoline derivatives has also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in neuronal cells. This mechanism is believed to involve the modulation of signaling pathways related to inflammation and apoptosis .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Anti-inflammatory Pathways : The compound may inhibit nuclear factor kappa B (NF-κB) signaling, leading to decreased expression of inflammatory mediators .

Case Studies

Several studies have evaluated the biological activity of isoindoline derivatives:

- Study on Neuroprotection : A series of isoindoline derivatives were tested for their ability to protect PC12 neurons from hydrogen peroxide-induced cell death. Compounds exhibited neuroprotective effects at concentrations as low as 5 µM .

- Anticancer Efficacy : In vitro tests on human cancer cell lines showed that certain isoindoline derivatives could significantly inhibit cell proliferation and induce apoptosis. The most potent derivative had an IC50 value of 0.05 µM against Caco-2 cells .

- Anti-inflammatory Effects : Isoindoline derivatives were assessed for their ability to reduce inflammation in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory cytokine levels in treated animals compared to controls .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-aminopentyl)isoindoline-1,3-dione hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, isoindoline-1,3-dione derivatives are often functionalized at the 2-position using alkyl halides or azide-alkyne "click" chemistry. highlights a structurally similar compound, 2-(6-azidohexyl)isoindoline-1,3-dione, synthesized via azide intermediates. Solvent choice (e.g., PEG-400/DMF mixtures in ) and catalysts (e.g., CuI for click reactions) significantly affect reaction efficiency. Post-synthesis, purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical to isolate the hydrochloride salt .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) is used to confirm the structure, as demonstrated in and . Mass spectrometry (FAB-HRMS or ESI-MS) provides molecular weight confirmation. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis ensures stoichiometric consistency of the hydrochloride salt. Purity ≥95% is typically required for biological studies .

Q. What are the solubility properties of this compound in common laboratory solvents, and how does the hydrochloride salt affect formulation?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. In organic solvents, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for stock solutions. Solubility testing should be performed under physiological pH (6.8–7.4) to mimic experimental conditions. notes that related isoindoline-dione derivatives require sonication or mild heating for complete dissolution .

Advanced Research Questions

Q. How does this compound function as a linker in PROTAC (Proteolysis-Targeting Chimera) design, and what structural parameters optimize degradation efficiency?

- Methodological Answer : The compound’s primary amine enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. and describe its role in PROTAC dTAG-13, where linker length and rigidity (5-aminopentyl chain) balance proteasome recruitment and ternary complex stability. Degradation efficiency is assessed via Western blotting (target protein reduction) and cellular viability assays. Optimal linker length minimizes steric hindrance while maintaining binding affinity .

Q. What analytical strategies resolve contradictions in degradation kinetics reported for PROTACs incorporating this linker?

- Methodological Answer : Discrepancies may arise from cell-type-specific expression of E3 ligases or variable compound stability. Use orthogonal assays:

- Cellular thermal shift assays (CETSA) confirm target engagement.

- Pulse-chase experiments quantify protein half-life.

- Pharmacokinetic profiling (e.g., plasma stability in ) identifies metabolic liabilities. Adjust linker hydrophilicity or employ deuterated analogs to improve metabolic stability .

Q. How can researchers mitigate off-target effects when using this compound in PROTAC-based studies?

- Methodological Answer :

- Control experiments : Use "hook effect" assays (high PROTAC concentrations saturate E3 ligase activity).

- Isoform selectivity profiling : Test against related E3 ligases (e.g., CRBN vs. VHL).

- CRISPR/Cas9 knockout models : Validate on-target degradation by comparing wild-type and E3 ligase-deficient cells. emphasizes the importance of BET protein degradation specificity in dTAG-13 studies .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

- Methodological Answer : Scale-up requires optimizing reaction stoichiometry and minimizing side products. For example, ’s synthesis of a related indole derivative achieved 42% yield via controlled CuI catalysis. Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction progress. Final purification via preparative HPLC ensures batch-to-batch consistency for preclinical trials .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of isoindoline-dione derivatives in biological matrices?

- Methodological Answer : Stability variations may stem from differences in buffer composition or storage conditions. Conduct forced degradation studies under acidic/alkaline, oxidative, and thermal stress. Use LC-MS to identify degradation products (e.g., hydrolysis of the phthalimide ring). recommends storing hydrochloride salts at –20°C under inert gas to prevent decomposition .

Properties

IUPAC Name |

2-(5-aminopentyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17;/h2-3,6-7H,1,4-5,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJDPHUEWISYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590445 | |

| Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7292-63-9 | |

| Record name | 7292-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.